molecular formula C4H6BrF3O B2930433 3-Bromo-1,1,1-trifluorobutan-2-ol CAS No. 382-00-3

3-Bromo-1,1,1-trifluorobutan-2-ol

Cat. No.: B2930433
CAS No.: 382-00-3
M. Wt: 206.99
InChI Key: ZYTIKOBNGZIVKJ-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluorobutan-2-ol is a brominated and fluorinated alcohol with the molecular formula C4H6BrF3O . It is a colorless liquid with a density of 1.6771 g/cm³ and a boiling point of 130-132°C . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1,1,1-trifluorobutan-2-ol can be synthesized through several methods. One common approach involves the bromination of 1,1,1-trifluorobutan-2-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF (Dimethylformamide).

    Oxidation: PCC in dichloromethane or KMnO4 in aqueous solution.

    Reduction: LiAlH4 in anhydrous ether.

Major Products:

    Substitution: Formation of 3-azido-1,1,1-trifluorobutan-2-ol or 3-thiocyanato-1,1,1-trifluorobutan-2-ol.

    Oxidation: Formation of 3-bromo-1,1,1-trifluorobutan-2-one.

    Reduction: Formation of 3-bromo-1,1,1-trifluorobutane.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trifluorobutan-2-ol involves its interaction with molecular targets through hydrogen bonding and halogen bonding interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, while the hydroxyl group can participate in hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1,1,1-trifluorobutan-2-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the hydroxyl group makes it a versatile reagent in organic synthesis and a valuable probe in biological studies .

Properties

IUPAC Name

3-bromo-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3O/c1-2(5)3(9)4(6,7)8/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTIKOBNGZIVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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